

# Application Notes and Protocols for Acein in Dopamine-Related Disorder Research

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## Compound of Interest

Compound Name: Acein

Cat. No.: B1573941

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## Introduction

**Acein**, a synthetic nonapeptide (H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH), has emerged as a promising research tool for investigating dopamine-related disorders.<sup>[1][2]</sup> Its mechanism of action involves the stimulation of dopamine secretion, a key neurotransmitter implicated in the pathophysiology of conditions such as Parkinson's disease.<sup>[1][2]</sup> These application notes provide a comprehensive overview of **Acein**'s utility, including its effects on dopamine release and its potential as a modulator of aging and motor function, as demonstrated in preclinical models. Detailed protocols for key experiments are provided to facilitate the integration of **Acein** into research workflows.

## Mechanism of Action

**Acein** has been shown to target the angiotensin-converting enzyme (ACE) in the brain, leading to an increase in dopamine release.<sup>[2][3]</sup> In the nematode *Caenorhabditis elegans*, **Acein** promotes dopamine secretion, which in turn extends lifespan and improves motor function.<sup>[1][4]</sup> This effect is associated with the downregulation of the C-type lectin domain-containing protein, clec-126.<sup>[1][4]</sup> The precise signaling cascade linking ACE interaction to dopamine release is a subject of ongoing investigation.

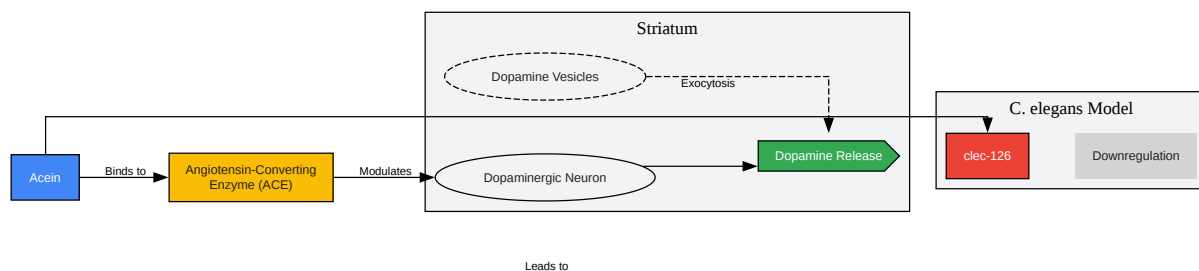
## Quantitative Data Summary

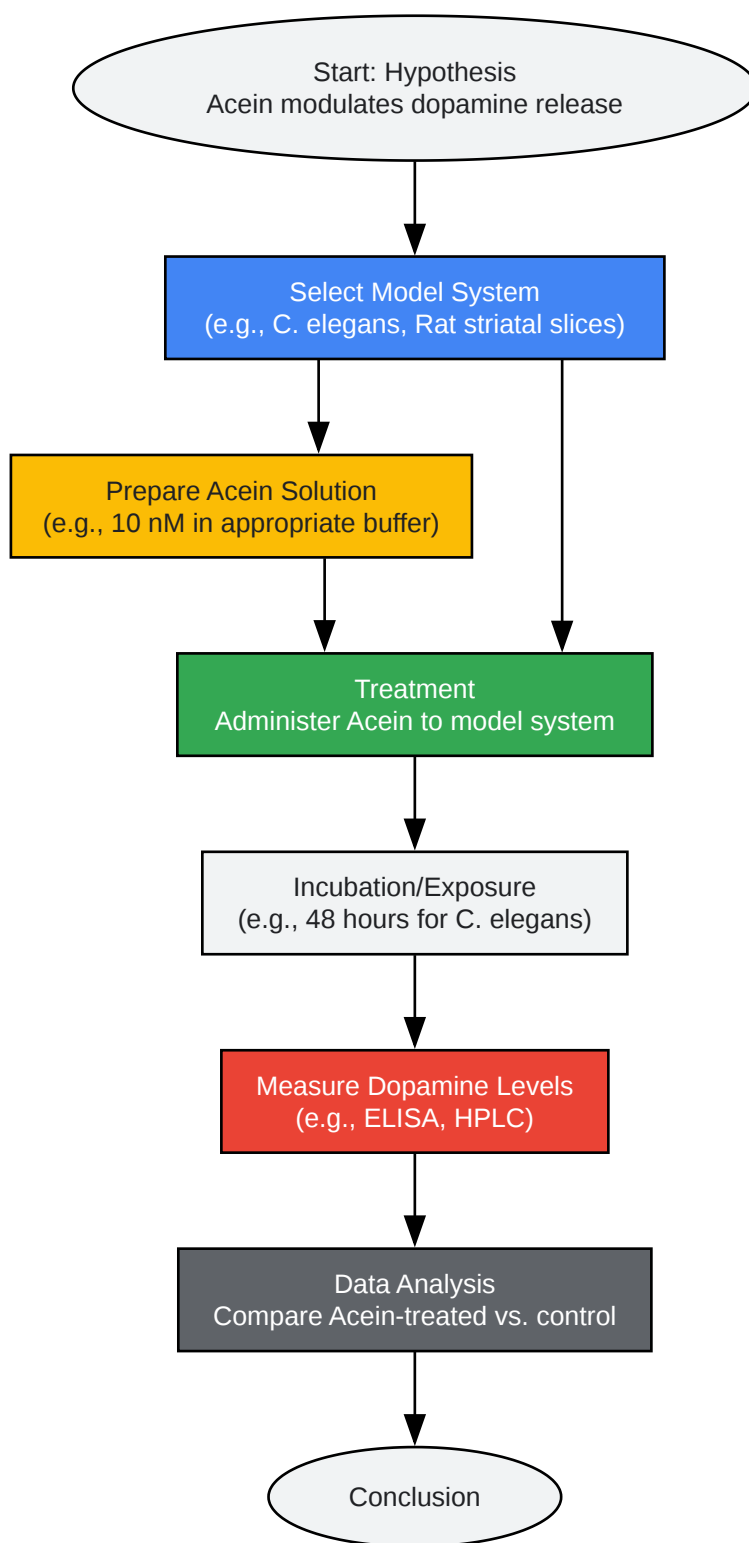
The following table summarizes the key quantitative findings from studies on **Acein**, providing a clear comparison of its effects across different experimental models.

Parameter	Model System	Concentration	Result	Reference
Dopamine Secretion	C. elegans	10 nM	Approximately 2-fold increase	[1][4]
Rat striatal slices (in vitro, with NMDA + D-serine)	1 nM	240 ± 14% of basal release	[2]	
Rat striatal slices (in vitro, with NMDA + D-serine)	10 nM	281 ± 14% of basal release	[2]	
Lifespan	C. elegans	10 nM	25.66% increase in mean lifespan	[1][4]
C. elegans	10 nM	20.00% increase in median lifespan	[1][4]	

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **Acein** and a typical experimental workflow for its evaluation in a preclinical model.





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## References

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